4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidine-2-thiol
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Overview
Description
4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidine-2-thiol is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a trifluoromethyl group, and a pyrimidine core with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidine-2-thiol typically involves multiple steps, starting with the construction of the pyrimidine ring. One common approach is the condensation of a suitable 1,3-benzodioxole derivative with a trifluoromethylated pyrimidine precursor. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, 4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidine-2-thiol can be utilized as a probe to study biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into biological processes and pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for therapeutic interventions in various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidine-2-thiol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(1,3-Benzodioxol-5-yl)pyrimidine-2-thiol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)pyrimidine-2-thiol: Does not contain the benzodioxole ring, leading to variations in reactivity and applications.
4-(1,3-Benzodioxol-5-yl)-6-(chloromethyl)pyrimidine-2-thiol:
Uniqueness: The presence of both the benzodioxole and trifluoromethyl groups in 4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidine-2-thiol distinguishes it from similar compounds. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2S/c13-12(14,15)10-4-7(16-11(20)17-10)6-1-2-8-9(3-6)19-5-18-8/h1-4H,5H2,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRZOKZAWGEYPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=S)NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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